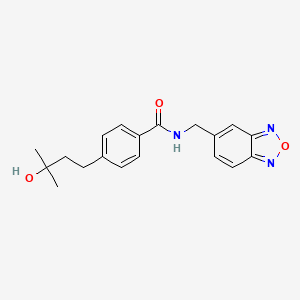![molecular formula C19H21F3N2O2 B5494620 3,3-dimethyl-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)butanamide](/img/structure/B5494620.png)
3,3-dimethyl-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3,3-dimethyl-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)butanamide” is a complex organic molecule. It contains a trifluoromethyl group (-CF3), a phenoxy group (Ph-O-), and a pyridine ring, which are common motifs in many active pharmaceutical ingredients .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several functional groups. The trifluoromethyl group is a key structural motif in many active agrochemical and pharmaceutical ingredients .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Trifluoromethyl groups are known to undergo various reactions, including substitutions and additions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the trifluoromethyl group has a significant electronegativity, which can affect the compound’s reactivity .Mecanismo De Acción
The mechanism of action would depend on the specific biological target of this compound. Trifluoromethylpyridines and their derivatives are used in the agrochemical and pharmaceutical industries, and their biological activities are thought to be due to the unique physicochemical properties of the fluorine atom and the pyridine moiety .
Direcciones Futuras
Propiedades
IUPAC Name |
3,3-dimethyl-N-[[2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N2O2/c1-18(2,3)11-16(25)24-12-13-6-5-9-23-17(13)26-15-8-4-7-14(10-15)19(20,21)22/h4-10H,11-12H2,1-3H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCBDBAOYGBBKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NCC1=C(N=CC=C1)OC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-YL}methyl)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({[5-(3-chlorophenyl)-2-furyl]methyl}amino)ethanol hydrochloride](/img/structure/B5494549.png)

![N-[(4-isopropyl-4H-1,2,4-triazol-3-yl)methyl]-N-methyl-2-(4-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5494561.png)

![3-{[(3-methylphenyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5494572.png)
![1-[2-(1-cyclohexen-1-yl)ethyl]-5-({[2-(4-fluorophenyl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5494588.png)


![2-{4-[4-hydroxy-1-(2-methoxyethyl)-3-(4-methoxy-3-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]phenoxy}acetamide](/img/structure/B5494599.png)
![1-amino-N-{[4-(4-methylphenyl)-5-(2-pyridinyl)-1H-imidazol-2-yl]methyl}cyclobutanecarboxamide hydrochloride](/img/structure/B5494611.png)
![(4-chlorophenyl){1-[(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)carbonyl]propyl}amine](/img/structure/B5494614.png)
![N-{4-[(propylamino)sulfonyl]phenyl}propanamide](/img/structure/B5494637.png)
![2-(2-hydroxyethyl)-6-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-1,2,4,5,6,7-hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one dihydrochloride](/img/structure/B5494638.png)
![N-(2-chloro-4-methylphenyl)-4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5494651.png)